molecular formula C18H23NO5 B1408378 1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid CAS No. 1708126-13-9

1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid

Cat. No.: B1408378
CAS No.: 1708126-13-9
M. Wt: 333.4 g/mol
InChI Key: GWTMKPRHZSHKOV-UHFFFAOYSA-N
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Description

1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid is a useful research compound. Its molecular formula is C18H23NO5 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Biological Activity

1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid (CAS Number: 1708126-13-9) is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer properties and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C18H23NO5C_{18}H_{23}NO_5, with a molecular weight of approximately 333.38 g/mol. The structure features a spiro-benzofuran-piperidine framework, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₃NO₅
Molecular Weight333.38 g/mol
CAS Number1708126-13-9
SMILESCC(C)(C)OC(=O)N1CCC2(Cc3cc(ccc3O2)C(O)=O)

Synthesis

The synthesis of this compound has been achieved through various methods, including multi-step organic reactions involving Ugi reactions and Diels-Alder cyclizations. These methods allow for the efficient formation of the benzofuran and piperidine moieties integral to its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). The IC50 values indicate significant potency:

  • MCF-7 Cell Line : IC50 = 25.72 ± 3.95 μM
  • U87 Cell Line : IC50 = 45.2 ± 13.0 μM

Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner, suggesting a mechanism of action that involves programmed cell death .

The proposed mechanism includes the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been suggested that the compound interacts with apoptotic pathways by modulating Bcl-2 family proteins and activating caspases .

Case Studies

  • Study on Tumor Growth Inhibition : In vivo studies using tumor-bearing mice showed that administration of the compound significantly suppressed tumor growth compared to controls. This effect was attributed to its ability to induce apoptosis and inhibit angiogenesis within the tumor microenvironment .
  • Cell Cycle Arrest : Additional studies indicated that treatment with this compound leads to cell cycle arrest at the G1 phase, further contributing to its anticancer efficacy by preventing cancer cells from proliferating .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid exhibit significant interactions with sigma receptors. These receptors are implicated in various neuropsychiatric disorders and have roles in pain modulation. The compound's ability to modify receptor binding affinities is particularly noteworthy, allowing for optimization in drug design.

Potential Applications:

  • Drug Discovery : The compound serves as a lead structure for developing new drugs targeting sigma receptors, which are involved in pain management and neuroprotection.
  • Ligand Development : It is used in synthesizing various ligands that can selectively bind to sigma(1) and sigma(2) receptors, facilitating research into their physiological roles.

Case Studies

Recent studies have focused on the pharmacological implications of compounds derived from this compound:

  • Sigma Receptor Binding Studies : Research has demonstrated that modifications in substituents on the spirocyclic structure significantly influence binding affinity and selectivity for sigma receptors. This has implications for designing more effective therapeutic agents targeting these receptors.
  • Neuroprotective Effects : Certain derivatives have shown promise in preclinical models for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3H-1-benzofuran-2,4'-piperidine]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-8-6-18(7-9-19)11-13-10-12(15(20)21)4-5-14(13)23-18/h4-5,10H,6-9,11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTMKPRHZSHKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid
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1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid
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1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid
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1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid
Reactant of Route 5
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid
Reactant of Route 6
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.